MTSEA-biotin: A Comprehensive Technical Guide for Researchers
MTSEA-biotin: A Comprehensive Technical Guide for Researchers
[N-Biotinylaminoethyl methanethiosulfonate (B1239399) (MTSEA-biotin)] is a versatile, thiol-reactive biochemical reagent pivotal in the study of protein structure and function, as well as in the analysis of newly transcribed RNA. This guide provides an in-depth overview of its core principles, applications, and detailed protocols for its use in research, catering to scientists and drug development professionals.
Core Principles and Chemical Properties
MTSEA-biotin is a compound that combines a methanethiosulfonate (MTS) group with a biotin (B1667282) molecule, connected by an aminoethyl linker.[1][2] The MTS group is highly reactive towards free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and in modified nucleosides like 4-thiouridine (B1664626) (s4U).[2] This reaction forms a stable disulfide bond, effectively "tagging" the target molecule with biotin. The biotin tag then allows for high-affinity binding to avidin (B1170675) or streptavidin, enabling detection, purification, and analysis of the labeled molecules.[3]
MTSEA-biotin and its variants with longer linkers (e.g., MTSEA-biotin-X, MTSEA-biotin-XX) are commercially available and are typically soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5] The longer linkers can facilitate the interaction between the biotin tag and the binding pocket of streptavidin.[4]
Quantitative Data Summary
| Property | Value | References |
| Synonyms | N-Biotinylaminoethyl methanethiosulfonate, 2-((Biotinoyl)amino)ethyl methanethiosulfonate | [2] |
| CAS Number | 162758-04-5 | [2] |
| Molecular Formula | C₁₃H₂₃N₃O₄S₃ | [2] |
| Molecular Weight | 381.53 g/mol | |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMF and DMSO | [4][5] |
| Storage | Store desiccated at -20°C | [4][5] |
Key Applications in Research
MTSEA-biotin has two primary applications in biochemical and biophysical research: the study of protein structure and accessibility through the Substituted-Cysteine Accessibility Method (SCAM), and the labeling and purification of newly transcribed RNA containing 4-thiouridine.
Substituted-Cysteine Accessibility Method (SCAM)
SCAM is a powerful technique used to map the topology and study the conformational changes of proteins, particularly membrane proteins like ion channels.[6] The method involves systematically introducing cysteine residues at various positions in a protein of interest via site-directed mutagenesis. The accessibility of these engineered cysteines to membrane-impermeant thiol-reactive reagents like MTSEA-biotin is then assessed.[6]
If a cysteine residue is accessible to MTSEA-biotin from the extracellular side, it will be biotinylated. The biotinylated proteins can then be detected and quantified, providing information about which residues are exposed to the aqueous environment. This technique can be used to delineate transmembrane domains, identify residues lining a channel pore, and probe conformational changes that occur during protein function, such as the opening and closing of an ion channel.
Labeling of 4-Thiouridine (s4U)-Containing RNA
MTSEA-biotin is also a highly efficient reagent for the specific labeling of 4-thiouridine (s4U), a photoreactive analog of uridine (B1682114) that can be metabolically incorporated into newly transcribed RNA. The thiol group on s4U reacts with MTSEA-biotin to form a disulfide bond, allowing for the biotinylation of nascent RNA transcripts.
This biotin tag enables the enrichment and purification of the newly synthesized RNA using streptavidin-coated beads. The purified RNA can then be analyzed by various downstream applications, such as quantitative PCR (qPCR) and RNA sequencing (RNA-seq), to study RNA synthesis, turnover, and processing. MTSEA-biotin has been shown to be more efficient than other reagents like HPDP-biotin for this purpose, leading to higher yields and less biased enrichment of s4U-labeled RNA.[7]
Experimental Protocols
Protocol for Substituted-Cysteine Accessibility Method (SCAM) with MTSEA-biotin
This protocol is adapted for studying the accessibility of engineered cysteine residues in a cell-surface protein expressed in cultured cells.
Materials:
-
Cells expressing the cysteine-mutant protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTSEA-biotin stock solution (10-50 mM in DMSO, prepare fresh)
-
Quenching solution (e.g., PBS containing 5 mM L-cysteine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Cell Preparation: Culture cells expressing the cysteine-mutant protein to the desired confluency.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any extracellular proteins and media components.
-
Labeling: Incubate the cells with the desired concentration of MTSEA-biotin (typically 0.1-2 mM) in PBS for a specified time (e.g., 1-15 minutes) at room temperature or on ice. The optimal concentration and time should be determined empirically for each protein and experimental setup.
-
Quenching: Terminate the labeling reaction by washing the cells twice with quenching solution.
-
Cell Lysis: Lyse the cells in lysis buffer to solubilize the proteins.
-
Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Affinity Purification: Incubate the clarified lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest. The presence of a band indicates that the engineered cysteine was accessible to MTSEA-biotin.
Protocol for Labeling 4-Thiouridine (s4U)-Containing RNA
This protocol describes the biotinylation of s4U-labeled RNA extracted from cultured cells.
Materials:
-
Total RNA containing s4U
-
MTSEA-biotin-XX stock solution (e.g., 1 mg/mL in DMF, prepare fresh)
-
Biotinylation buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Streptavidin-coated magnetic beads
-
Washing buffers
-
Elution buffer (containing a reducing agent like DTT)
Procedure:
-
RNA Preparation: Isolate total RNA from cells that have been metabolically labeled with 4-thiouridine.
-
Biotinylation Reaction: In a reaction volume of 250-400 µL, combine the s4U-containing RNA (e.g., 50-100 µg) with biotinylation buffer and MTSEA-biotin-XX (final concentration of approximately 10 µg/mL). The final concentration of DMF should be around 20%.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature in the dark.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Enrichment of Biotinylated RNA: Resuspend the purified RNA and incubate it with streptavidin-coated magnetic beads to capture the biotinylated transcripts.
-
Washing: Wash the beads several times with appropriate washing buffers to remove non-biotinylated RNA.
-
Elution: Elute the captured RNA from the beads by incubating with an elution buffer containing a reducing agent (e.g., DTT) to cleave the disulfide bond.
-
Downstream Analysis: The enriched RNA is now ready for downstream applications such as qRT-PCR or RNA-sequencing.
Visualizations
ATP-Gated P2X1 Receptor Signaling Pathway
Experimental Workflow for SCAM using MTSEA-biotin
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
